molecular formula C4H7NO B1607723 1-Isocyano-2-methoxyethane CAS No. 43219-50-7

1-Isocyano-2-methoxyethane

Cat. No. B1607723
CAS RN: 43219-50-7
M. Wt: 85.1 g/mol
InChI Key: RXRQOZYTUCHGHK-UHFFFAOYSA-N
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Description

1-Isocyano-2-methoxyethane, also known as 2-Methoxyethylisocyanide, is a chemical compound with the molecular formula C4H7NO . It has a molecular weight of 85.10 g/mol .


Molecular Structure Analysis

The InChI code for 1-Isocyano-2-methoxyethane is 1S/C4H7NO/c1-5-3-4-6-2/h3-4H2,2H3 . The compound has a complexity of 61.2 and contains 6 heavy atoms .


Physical And Chemical Properties Analysis

1-Isocyano-2-methoxyethane has a topological polar surface area of 13.6 Ų and a XLogP3-AA of -0.2 . It has no hydrogen bond donors but has 2 hydrogen bond acceptors .

Scientific Research Applications

Medicinal Chemistry

Isocyanides, including 1-Isocyano-2-methoxyethane, have been used in medicinal chemistry due to their potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . They have been considered as an unconventional pharmacophore especially useful as a metal coordinating warhead .

Multicomponent Reactions

Isocyanides are highly versatile and widely used reactants in organic transformations and materials science . They are used in multicomponent synthesis, especially in isocyanide-based multicomponent reactions (IMCRs) for the construction of heterocycles .

Synthesis of Substances

1-Isocyano-2-methoxyethane is used in the synthesis of substances, as indicated in its safety data sheet . It is used as a laboratory chemical for various research purposes .

Organofluorine Compounds

Organofluorine compounds are widely used as various drug preparations . These compounds undergo biotransformation in living organisms through the formation of intermediate radical particles . The properties and structure of these intermediate particles are responsible for their therapeutic and side (toxic) effects .

Reduction of Isocyanide Odor

The halogen bond with isocyano carbon has been found to reduce the odor of isocyanides . This could potentially be applied to 1-Isocyano-2-methoxyethane to make it more user-friendly in a laboratory setting .

Coordination Chemistry

Isocyanides, including 1-Isocyano-2-methoxyethane, have been used as ligands in coordination chemistry . They have metal coordinating properties, which makes them useful in this field .

Safety and Hazards

1-Isocyano-2-methoxyethane is harmful if swallowed . It is advised to avoid contact with skin and eyes, and avoid inhalation of vapor or mist . In case of contact, wash off with soap and plenty of water .

properties

IUPAC Name

1-isocyano-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-5-3-4-6-2/h3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRQOZYTUCHGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377955
Record name 1-isocyano-2-methoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isocyano-2-methoxyethane

CAS RN

43219-50-7
Record name 1-isocyano-2-methoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Isocyano-2-methoxyethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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